1-(4-chlorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Description
This compound features a pyrazole core substituted at positions 1, 3, and 4 with a 4-chlorophenyl group, a trifluoromethyl group, and a 1-nitronaphthalen-2-yl moiety, respectively. The 4-chlorophenyl and trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their electron-withdrawing properties, which enhance stability and binding affinity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3O2/c21-13-6-8-14(9-7-13)26-11-17(19(25-26)20(22,23)24)16-10-5-12-3-1-2-4-15(12)18(16)27(28)29/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUYJYCARLORSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C3=CN(N=C3C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C16H12ClF3N2O2
- Molecular Weight : 364.73 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Antitumor Activity
Recent studies have demonstrated that 1-(4-chlorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole exhibits significant antitumor properties. The compound has been shown to induce apoptosis in various cancer cell lines, including:
- HeLa cells (cervical cancer)
- A549 cells (lung cancer)
- MCF-7 cells (breast cancer)
In vitro assays revealed that the compound's cytotoxicity against these cell lines was dose-dependent, with IC50 values ranging from 5 to 15 µM, indicating its potential as an anticancer agent.
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. Notably, it has been reported to inhibit the activity of:
- Matrix metalloproteinases (MMPs) : Enzymes involved in extracellular matrix degradation, which is crucial for tumor metastasis.
- Cyclooxygenase (COX) : An enzyme linked to inflammation and cancer development.
Study 1: Antitumor Efficacy in Vivo
A recent study conducted on mice models bearing xenografts of human tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential for further development as an antitumor therapeutic agent.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which the compound induces apoptosis in cancer cells. The findings suggested that it activates caspase pathways and upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins.
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor Activity | HeLa | 10 | Induction of apoptosis |
| A549 | 12 | Caspase activation | |
| MCF-7 | 8 | MMP inhibition | |
| Enzymatic Inhibition | MMPs | IC50 < 5 | Enzyme inhibition |
| COX | IC50 < 3 | Anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:
Key Observations:
Substituent Effects: The trifluoromethyl group is a consistent feature across compounds, contributing to metabolic stability and lipophilicity . Nitronaphthalene vs. Methoxyphenyl: The target’s nitronaphthalene group likely reduces solubility compared to the methoxy-substituted analog but may enhance binding to hydrophobic enzyme pockets .
Synthetic Complexity :
- The target compound’s synthesis likely requires advanced coupling techniques (e.g., Suzuki-Miyaura) to install the nitronaphthalene group, whereas simpler derivatives (e.g., 4f) are accessible via one-pot cyclocondensation .
Biological Relevance: Compounds with chlorophenyl and trifluoromethyl groups (e.g., ) show promise as CYP51 inhibitors for Chagas disease treatment . The target’s nitronaphthalene could further modulate selectivity.
Preparation Methods
Trifluoroacetyl Diazoester-Based Cyclization
A seminal approach involves reacting 1-(4-chlorophenyl)hydrazine A with ethyl 4,4,4-trifluoro-3-oxobutanoate B under basic conditions (Scheme 1). This method, adapted from Fang et al., employs DBU (1,8-diazabicycloundec-7-ene) as a base to facilitate nucleophilic addition and subsequent cyclization. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to yield 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole C . Optimization studies indicate that solvents such as toluene enhance yields (up to 82%) compared to polar aprotic solvents like DMF.
Key Reaction Parameters
Chalcone-Hydrazine Cyclocondensation
An alternative route utilizes chalcones D bearing the 1-nitronaphthalen-2-yl group, synthesized via Claisen-Schmidt condensation between 2-nitro-1-naphthaldehyde and acetophenone derivatives. Reaction with 4-chlorophenylhydrazine A in the presence of copper triflate (10 mol%) and [bmim]PF6 ionic liquid affords the pyrazole core through conjugate addition and oxidative aromatization (Scheme 2). The ionic liquid acts as both solvent and catalyst, enabling recyclability for up to four cycles without significant activity loss.
Optimization Insights
- Oxidizing Agent: In situ aerial oxidation eliminates the need for external oxidants.
- Solvent: [bmim]PF6 (ionic liquid)
- Yield: 78–85%
Optimization of Trifluoromethyl Group Incorporation
The electron-withdrawing trifluoromethyl group at position 3 significantly influences the pyrazole’s electronic properties. Direct trifluoromethylation using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) has been explored but suffers from low regioselectivity. Instead, pre-functionalized building blocks, such as trifluoroacetyl diazoesters, are preferred for higher efficiency.
Solvent and Base Effects
Studies comparing solvents (toluene vs. THF) and bases (DBU vs. Cs2CO3) reveal that toluene and DBU synergistically enhance reaction rates and yields. Polar aprotic solvents like DMF lead to side reactions, reducing yields by 15–20%.
One-Pot Tandem Synthesis
A patent-pending method (WO2016113741A1) describes a one-pot synthesis avoiding intermediate isolation (Scheme 5). Dehydrogenation of 1-(4-chlorophenyl)-pyrazolidin-3-one I in dimethylacetamide (DMAc) at 120°C generates 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole J , which reacts in situ with 1-nitronaphthalen-2-ylmethyl bromide K . The process eliminates purification steps, achieving an 88% overall yield.
Advantages
- Solvent Reuse: DMAc serves dual roles in dehydrogenation and alkylation.
- Cost Reduction: Avoids expensive phase-transfer catalysts.
- Scalability: Demonstrated at multi-kilogram scale.
Crystallization and Purification
Final purification is achieved via recrystallization from ethanol/water (9:1 v/v), yielding needle-like crystals with >99% purity (HPLC). The crystalline structure, analyzed by X-ray diffraction, confirms regioselectivity and absence of polymorphic impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
